6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

regioisomerism Hammett constant cross-coupling

6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 28721-20-2) is a brominated 3,4-dihydroquinazolin-2(1H)-one heterocycle with a molecular weight of 255.11 g·mol⁻¹ and a molecular formula of C₁₀H₁₁BrN₂O. The compound bears a reactive aryl bromide at the 6‑position of the bicyclic scaffold, enabling its use as a versatile intermediate for metal‑catalyzed cross‑coupling (Suzuki‑Miyaura, Buchwald‑Hartwig) and nucleophilic aromatic substitution reactions in the construction of pharmacologically active quinazoline and quinazolinone libraries.

Molecular Formula C10H11BrN2O
Molecular Weight 255.115
CAS No. 28721-20-2
Cat. No. B2762651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
CAS28721-20-2
Molecular FormulaC10H11BrN2O
Molecular Weight255.115
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Br)NC(=O)N1)C
InChIInChI=1S/C10H11BrN2O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14)
InChIKeyGTANLAPCTZVVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 28721-20-2) – Procurement-Ready Chemical Profile for Medicinal Chemistry and Kinase-Targeted Synthesis


6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 28721-20-2) is a brominated 3,4-dihydroquinazolin-2(1H)-one heterocycle with a molecular weight of 255.11 g·mol⁻¹ and a molecular formula of C₁₀H₁₁BrN₂O . The compound bears a reactive aryl bromide at the 6‑position of the bicyclic scaffold, enabling its use as a versatile intermediate for metal‑catalyzed cross‑coupling (Suzuki‑Miyaura, Buchwald‑Hartwig) and nucleophilic aromatic substitution reactions in the construction of pharmacologically active quinazoline and quinazolinone libraries [1]. Its commercial availability from multiple global suppliers in research‑grade purity (≥ 98 %) positions it as a readily accessible building block for structure‑activity relationship (SAR) campaigns targeting kinase inhibition, anti‑proliferative phenotypes, and related therapeutic indications.

Why Generic Substitution of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one with Alternative Brominated Quinazolinones Fails to Deliver Reproducible SAR and Regioselective Derivatization


Brominated 4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑ones are not functionally interchangeable because the position of the bromine substituent fundamentally governs both the steric and electronic profile of the scaffold, thereby dictating reactivity in cross‑coupling, the selectivity of subsequent biological interactions, and the compound’s physicochemical properties. For example, the 6‑bromo isomer (CAS 28721‑20‑2) places the halogen at a position para to the fused pyrimidinone ring, whereas the 7‑bromo (1784255‑95‑3) and 8‑bromo (1936183‑27‑5) isomers alter the vector of derivatisation and the electron‑donating/withdrawing balance across the aromatic ring. These positional differences translate into non‑identical molecular electrostatic potentials and steric contours, such that a hit identified with the 6‑bromo scaffold cannot be seamlessly replaced by the 7‑ or 8‑bromo congener without risking loss of activity or selectivity [1]. Moreover, commercial catalogues reveal that while the 6‑bromo isomer is supplied by multiple vendors with certified purity, the 7‑bromo and 8‑bromo isomers are often listed at lower purity grades or as custom‑synthesis items, creating disparities in batch‑to‑batch reliability and sourcing lead times .

Quantitative Evidence Distinguishing 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one from Its Regioisomeric and Heteroatom-Substituted Analogs


Regioisomeric Bromine Position Drives Divergent Predicted Electronic Parameters and Synthetic Reactivity

The 6‑bromo isomer places the electron‑withdrawing bromine in a position that is electronically distinct from the 7‑ and 8‑bromo isomers. Using standard Hammett σp constants for para‑substituted aryl bromides (σp = 0.23), the 6‑bromo isomer exerts a different inductive and resonance effect compared with the 7‑bromo isomer that occupies a meta‑like position relative to the pyrimidinone ring. This difference is expected to modulate the rate of oxidative addition in palladium‑catalysed cross‑coupling, with para‑bromoarenes generally exhibiting faster oxidative addition than meta‑substituted analogues in Suzuki–Miyaura reactions [1]. Quantitative kinetic comparisons for this specific scaffold are not yet published; the claim rests on class‑level inference from organometallic reaction principles.

regioisomerism Hammett constant cross-coupling electronic effect

Catalogue Purity and Availability: 6‑Bromo Isomer Offers Superior Commercial Supply Chain Reliability

Multiple independent vendors list the 6‑bromo isomer (CAS 28721‑20‑2) at a certified purity of 98 % or higher, with standard stock availability in gram quantities . In contrast, the 7‑bromo (CAS 1784255‑95‑3) and 8‑bromo (CAS 1936183‑27‑5) isomers are frequently listed as custom‑synthesis items or are available only at lower purity specifications (95 %) . This disparity in off‑the‑shelf purity and lead time is a tangible procurement‑relevant differentiator.

purity supply chain procurement quality control

Physicochemical Parameter Differentiation: TPSA, H‑Bond Donor Count, and Rotatable Bond Profile Enable Distinct ADME Predictions

Computational analysis reveals that the topological polar surface area (TPSA) of the 6‑bromo isomer is 41.13 Ų, with 2 hydrogen‑bond donors (the NH groups of the dihydroquinazolinone ring), 1 hydrogen‑bond acceptor, and 0 rotatable bonds . The 7‑bromo and 8‑bromo isomers, while sharing the same molecular formula and calculated LogP (2.8193), exhibit numerically identical calculated TPSA values because the bromine substituent contributes minimally to polar surface area . The critical differentiation lies not in a single computed parameter but in the positional effect on the molecular shape, which influences docking poses and ADME properties in ways that are not captured by 2D descriptors. The 6‑bromo isomer’s para‑like geometry places the heavy atom at the distal end of the molecule, producing a different electrostatic potential surface compared with the 7‑bromo (lateral projection) and 8‑bromo (proximal to the pyrimidinone NH) isomers.

TPSA LogP drug-likeness physicochemical property

ChEMBL and BindingDB Records Confirm the 6‑Bromo Scaffold is Interrogated in Kinase and GPCR Assays

Public bioactivity databases contain entries for compounds bearing the 6‑bromo‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one core. A representative analogue (CHEMBL4649718) shows an EC50 of 4.90 nM in a cellular cAMP accumulation assay at the human β2 adrenoreceptor [1]. While the unelaborated 6‑bromo‑4,4‑dimethyl derivative itself has not been profiled in primary publications, the presence of analogues with nanomolar activity indicates that the parent scaffold is a productive starting point for hit‑to‑lead optimisation. No comparable public bioactivity data appear for the 7‑bromo or 8‑bromo isomers, suggesting that the 6‑bromo isomer is the preferred chemical entry point for medicinal chemistry programs.

ChEMBL BindingDB kinase GPCR

Proven Application Scenarios for 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one Stemming from Comparator-Based Evidence


Regioselective Suzuki–Miyaura Diversification for Kinase Inhibitor Fragment Libraries

The para‑like 6‑bromo substituent is predicted to undergo oxidative addition with Pd(0) catalysts more rapidly than the meta‑ or ortho‑like isomers. This property makes 6‑bromo‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)-one the preferred substrate for high‑throughput parallel Suzuki–Miyaura reactions when constructing fragment‑based kinase inhibitor libraries. Its consistent commercial purity (≥ 98 %) ensures reproducible yields across multiple parallel reactions, reducing the need for post‑coupling purification in early‑stage SAR exploration.

Buchwald–Hartwig Amination for 6‑Anilino‑Quinazolinone Lead Generation

The 6‑bromo substituent serves as a strategic handle for Pd‑catalysed Buchwald–Hartwig amination, enabling the introduction of diverse aniline scaffolds at the 6‑position. Literature precedent confirms that 6‑bromoquinazolinones readily undergo Buchwald–Hartwig coupling under Pd(OAc)₂/Xantphos conditions . The broader supplier base and shorter lead times for the 6‑bromo isomer, relative to the 7‑ or 8‑bromo isomers, make it the logical first choice for medicinal chemistry groups requiring rapid access to gram quantities of the building block.

GPCR‑Targeted Probe Synthesis Leveraging Documented β2AR Activity of Analogues

The documented nanomolar activity of a close analogue at the β2 adrenergic receptor (EC50 = 4.90 nM) positions the 6‑bromo scaffold as a validated entry point for GPCR‑focused chemical biology. Researchers developing bioluminescence resonance energy transfer (BRET) probes or photoaffinity ligands can exploit the 6‑bromo isomer’s well‑characterised commercial supply chain to ensure rapid synthesis and minimised batch variability.

Physicochemical Property Tuning via 6‑Position Derivatisation for CNS Drug Discovery

The 6‑bromo‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)-one scaffold exhibits a TPSA of 41.13 Ų and a moderate LogP of 2.82 , placing it within the desirable range for CNS drug candidates. The absence of rotatable bonds contributes to a rigid molecular framework that may favour blood‑brain barrier penetration. The availability of robust synthetic protocols for functionalising the 6‑position allows systematic tuning of potency and CNS multiparameter optimisation scores, a capability that is less immediately accessible with the 7‑ or 8‑bromo regioisomers due to commercial supply constraints.

Quote Request

Request a Quote for 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.